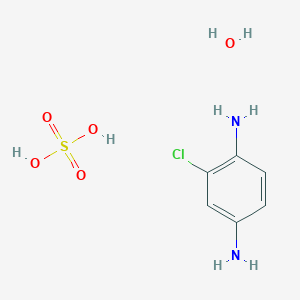
2-Chloro-p-phenylenediamine sulfate N-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-p-phenylenediamine sulfate N-hydrate: is an organic compound with the molecular formula ClC6H3(NH2)2·H2SO4 . It is a white crystalline solid that is slightly soluble in water and some organic solvents like alcohols and ketones . This compound is primarily used as an intermediate in the dye and pigment industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Chlorination: The p-phenylenediamine is reacted with to introduce the chlorine atom at the para position.
Sulfonation: The resulting product is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is typically carried out in batch reactors where the reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-p-phenylenediamine sulfate N-hydrate can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for potential use in pharmaceutical formulations due to its unique chemical properties .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through nucleophilic substitution and oxidation-reduction reactions.
- It interacts with various molecular targets, including enzymes and receptors , altering their activity and function .
Molecular Targets and Pathways:
- Targets include cytochrome P450 enzymes and oxidative stress pathways .
- It can modulate the activity of these enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
- 2-Chloro-1,4-diaminobenzene sulfate
- 2-Chloro-1,4-phenylenediamine sulfate
- 2-Chloro-1,4-benzenediamine sulfate
Comparison:
Properties
Molecular Formula |
C6H11ClN2O5S |
|---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
2-chlorobenzene-1,4-diamine;sulfuric acid;hydrate |
InChI |
InChI=1S/C6H7ClN2.H2O4S.H2O/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4;/h1-3H,8-9H2;(H2,1,2,3,4);1H2 |
InChI Key |
HHEJDBUXHPUYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
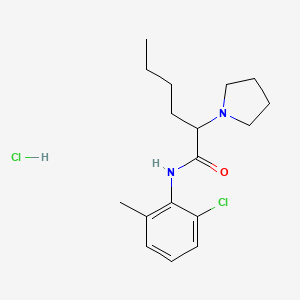
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
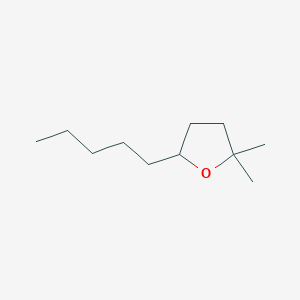
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)


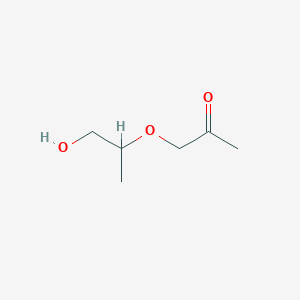
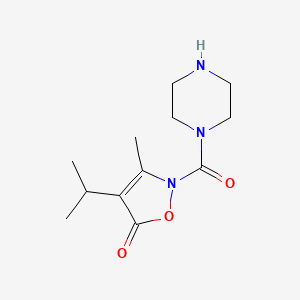
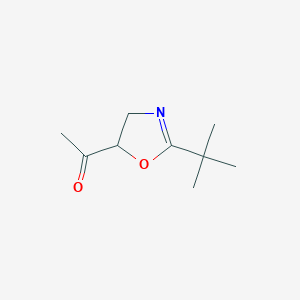
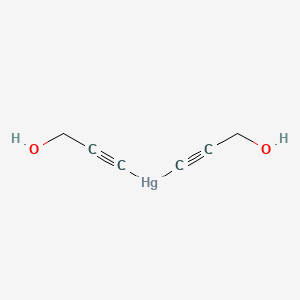
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)

